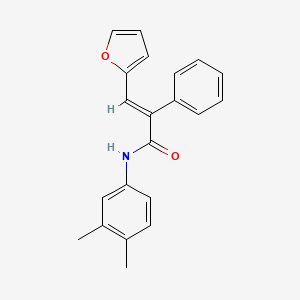![molecular formula C17H18N2O2 B5695711 N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoyl chloride with dimethylamine to form N-(4-dimethylaminocarbonyl)benzamide.
Coupling Reaction: The intermediate is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders and cancer.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways, influencing signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide: can be compared with other similar compounds, such as:
N-(4-dimethylaminocarbonyl)benzamide: Lacks the 2-methyl group, which may affect its binding affinity and specificity.
2-methylbenzamide: Does not contain the dimethylaminocarbonyl group, resulting in different chemical reactivity and biological activity.
N-(4-methylphenyl)-2-methylbenzamide: Contains a methyl group instead of the dimethylaminocarbonyl group, leading to variations in its physicochemical properties.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-5-7-15(12)16(20)18-14-10-8-13(9-11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGTJNEOAVIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide](/img/structure/B5695630.png)
![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-methoxyphenol](/img/structure/B5695646.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
![Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B5695655.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5695676.png)
![N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5695697.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)



![(4-FLUOROPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5695722.png)

